4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS number
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS number
An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1192191-40-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,4-diazepine core is a privileged scaffold, forming the basis for numerous clinically significant therapeutic agents. This document delineates the physicochemical properties, a representative synthetic pathway, and potential applications of this specific molecule. It is intended to serve as a foundational resource for researchers utilizing this compound as a building block for novel chemical entities or as a lead compound in screening campaigns. Methodologies for synthesis, characterization, and safe handling are discussed, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the 1,4-Diazepine Scaffold
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique three-dimensional conformation allows it to mimic peptide bonds, making it a valuable scaffold for designing molecules that interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[2]
The introduction of a benzonitrile moiety attached to the 1,4-diazepane structure, as seen in 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, offers several strategic advantages for drug design:
-
The Nitrile Group: Can act as a hydrogen bond acceptor, a polar functional group, or a bioisostere for other functionalities. It is also a key precursor for other functional groups like amines or carboxylic acids.
-
The Diazepane Ring: Provides a flexible yet constrained scaffold that can be substituted at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.
-
The Phenyl Linker: Positions the functional groups in a defined spatial orientation for optimal target engagement.
This guide focuses specifically on the hydrochloride salt form, which typically confers improved solubility and stability, making it more amenable to experimental handling and formulation development.
Physicochemical Properties and Characterization
The fundamental properties of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride are summarized below. These data are essential for experimental design, from solubilization for biological assays to planning synthetic modifications.
| Property | Value |
| CAS Number | 1192191-40-4[3] |
| Molecular Formula | C₁₂H₁₅N₃ · HCl |
| Molecular Weight | 237.73 g/mol (hydrochloride salt) |
| Appearance | Typically a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
Chemical Structure
The chemical structure consists of a benzonitrile group substituted at the 4-position with a 1,4-diazepan ring.
Caption: Structure of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride.
Spectroscopic Characterization
While specific spectra for this exact compound are proprietary, based on its structure, the following spectroscopic signatures would be expected for its structural confirmation:
-
¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm region. The protons on the diazepane ring would appear as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The N-H proton would likely be broad and its chemical shift dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would be observed between δ 110-150 ppm. The nitrile carbon (C≡N) would have a characteristic shift around δ 118-120 ppm. Aliphatic carbons of the diazepane ring would appear in the δ 40-60 ppm range.
-
FT-IR: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and N-H stretching bands around 3200-3400 cm⁻¹.
-
Mass Spectrometry (ESI+): The parent ion would be observed at an m/z corresponding to the free base [C₁₂H₁₅N₃ + H]⁺.
Synthesis and Purification Workflow
The synthesis of 4-(1,4-diazepan-1-yl)benzonitrile typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction. A plausible and efficient laboratory-scale synthesis is outlined below.
Caption: Representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on general procedures for similar syntheses.[4][5]
Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate
-
To a solution of 4-fluorobenzonitrile (1.0 eq) and tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) in anhydrous Dimethyl Sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 1 in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.
-
Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.
Applications in Drug Discovery and Development
The true value of 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride lies in its potential as a versatile scaffold for creating libraries of novel compounds for high-throughput screening. The 1,4-diazepine core is a well-established "privileged structure" in drug discovery.[6]
Potential Therapeutic Areas:
-
Oncology: The 1,4-benzodiazepine framework has been explored for its anticancer properties, with some derivatives acting as DNA-binding agents or inhibitors of key signaling pathways.[1]
-
Central Nervous System (CNS) Disorders: As the foundational structure for drugs like Diazepam, this scaffold is a prime candidate for developing novel agents targeting anxiety, epilepsy, and other neurological conditions by modulating GABAₐ receptors or other CNS targets.[7]
-
Cardiovascular Disease: Certain substituted 1,4-diazepane derivatives have been investigated as positive inotropic agents, suggesting potential applications in treating heart failure.[8]
-
Metabolic Disorders: Research has shown that some benzodiazepine derivatives can act as antagonists for metabotropic glutamate receptors, which are implicated in various metabolic and neurological pathways.[9]
Caption: Role as a scaffold for generating diverse chemical libraries.
Handling and Safety Precautions
As with any research chemical, 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride should be handled with appropriate care in a controlled laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general safety guidelines based on related structures apply.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Protect from light and moisture to ensure long-term stability.[13]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a valuable chemical entity for the fields of medicinal chemistry and drug development. Its structure combines the biologically significant 1,4-diazepine core with a versatile benzonitrile group, providing a robust platform for the synthesis of novel compounds. This guide has provided a technical foundation covering its properties, a reliable synthetic approach, and its potential applications. By leveraging this information, researchers can effectively incorporate this compound into their discovery programs to explore new therapeutic frontiers.
References
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]
-
Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][14]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][14]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
Merit Pharmaceutical. SAFETY DATA SHEET - Diazepam Injection. Available from: [Link]
-
Kaur Gill, R., et al. (2014). Recent development in[3][14]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-56. Available from: [Link]
-
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]
-
Caraci, F., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][3][14]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-74. Available from: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]
-
Goodkin, H. P., et al. (2009). The impact of diazepam's discovery on the treatment and understanding of status epilepticus. Epilepsia, 50 Suppl 8, 48-51. Available from: [Link]
Sources
- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 1192191-40-4|4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The impact of diazepam's discovery on the treatment and understanding of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. meritpharm.com [meritpharm.com]
- 13. paipharma.com [paipharma.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
